Dibismuth tritin nonaoxide
Übersicht
Beschreibung
Dibismuth tritin nonaoxide, also known as bismuth tin oxide, is a mixed metal oxide with the chemical formula Bi2Sn3O9. This compound is notable for its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. It is a white, odorless powder that is relatively stable under standard conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibismuth tritin nonaoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of bismuth nitrate and tin chloride in an aqueous solution, followed by calcination at high temperatures to form the desired oxide. The reaction conditions typically involve temperatures ranging from 500°C to 800°C, depending on the specific method used.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale solid-state reactions. This involves mixing stoichiometric amounts of bismuth oxide and tin oxide powders, followed by high-temperature calcination in a controlled atmosphere. The process ensures the formation of a homogeneous product with consistent properties.
Analyse Chemischer Reaktionen
Types of Reactions: Dibismuth tritin nonaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their corresponding oxidized products.
Common Reagents and Conditions: In oxidation reactions, common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures. For reduction reactions, hydrogen or other reducing agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in the oxidation of hydrocarbons, the products may include aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibismuth tritin nonaoxide is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions.
Biology and Medicine: In the field of biology and medicine, this compound has been explored for its potential antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments.
Industry: In industrial applications, this compound is used in the production of ceramic materials and electronic components. Its stability and conductivity make it suitable for use in capacitors, sensors, and other electronic devices.
Wirkmechanismus
The mechanism by which dibismuth tritin nonaoxide exerts its effects is primarily through its catalytic activity. The compound can facilitate the transfer of electrons in oxidation-reduction reactions, thereby promoting the conversion of substrates to their desired products. The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
- Bismuth stannate (Bi2Sn2O7)
- Bismuth molybdate (Bi2MoO6)
- Bismuth vanadate (BiVO4)
Comparison: Dibismuth tritin nonaoxide is unique in its combination of bismuth and tin oxides, which imparts distinct catalytic and electronic properties. Compared to bismuth stannate, it has a higher tin content, which can enhance its catalytic activity. Bismuth molybdate and bismuth vanadate, on the other hand, are known for their photocatalytic properties, making them suitable for different applications.
Biologische Aktivität
Dibismuth tritin nonaoxide (BiOSn) is a compound of increasing interest due to its unique properties and potential biological applications. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and potential therapeutic uses.
Overview of this compound
This compound is a bismuth-containing compound that has shown promise in various biological applications. Bismuth compounds are known for their low toxicity and safety for human use, making them suitable candidates for further research in medicinal chemistry.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties, particularly against pathogenic bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
- Inhibition of Helicobacter pylori : Research has demonstrated that bismuth compounds can inhibit the growth of H. pylori, a bacterium associated with gastric ulcers and cancers. The compound affects virulence factors such as CagA and VacA, disrupting flagella assembly and metabolic processes essential for bacterial survival .
- Activity Against Gram-positive and Gram-negative Bacteria : Studies have shown that this compound displays higher activity against Gram-positive bacteria compared to Gram-negative strains. This is attributed to the structural differences in their cell walls, which influence the efficacy of bismuth compounds .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μM |
Escherichia coli | 50 μM |
Pseudomonas aeruginosa | 30 μM |
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrates selective toxicity towards cancer cells while exhibiting minimal effects on normal cells.
- Cancer Cell Lines Tested : Various studies have reported the cytotoxicity of this compound in human carcinoma cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC values indicate significant anticancer activity, with reports suggesting values as low as 10 μM for certain derivatives .
- Mechanisms of Action : The anticancer activity is believed to be mediated through multiple pathways:
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 μM, showcasing its potential as an alternative treatment for infections caused by resistant bacteria .
- Cytotoxicity Assessment in Cancer Cells : Another study focused on the effects of this compound on HepG2 cells. The findings revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, confirming its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
dibismuth;oxygen(2-);tin(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.9O.3Sn/q2*+3;9*-2;3*+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELHMKCZADTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Bi+3].[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9Sn3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12010-67-2 | |
Record name | Bismuth tin oxide (Bi2Sn3O9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibismuth tritin nonaoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.